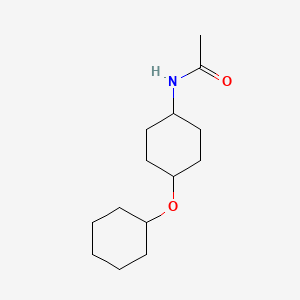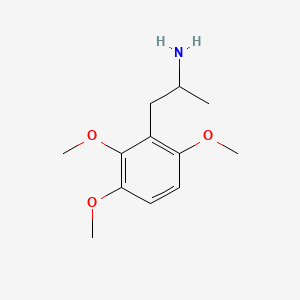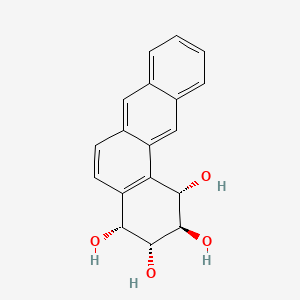
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate typically involves the esterification of 4-(1,1-Dimethylethyl)cyclohexanol with propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
化学反应分析
Types of Reactions
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Propionic acid (4-tert-butylcyclohexyl)carboxylic acid.
Reduction: 4-(1,1-Dimethylethyl)cyclohexylmethanol.
Substitution: Various substituted esters depending on the reagent used.
科学研究应用
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of fragrances and flavors due to its characteristic odor
作用机制
The mechanism of action of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate involves its hydrolysis to form the corresponding alcohol and propanoic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved in its hydrolysis are primarily related to the ester bond cleavage .
相似化合物的比较
Similar Compounds
4-(1,1-Dimethylethyl)cyclohexanol: The alcohol precursor used in the synthesis of the ester.
Propanoic acid: The carboxylic acid used in the esterification reaction.
Cyclohexanemethanol: A similar compound with a cyclohexane ring and a methanol group.
Uniqueness
4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate is unique due to its specific ester linkage and the presence of a tert-butyl group on the cyclohexane ring. This structural feature imparts unique chemical and physical properties, making it suitable for specific applications in fragrance and flavor industries .
属性
CAS 编号 |
63574-00-5 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
(4-tert-butylcyclohexyl)methyl propanoate |
InChI |
InChI=1S/C14H26O2/c1-5-13(15)16-10-11-6-8-12(9-7-11)14(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI 键 |
ZIDAWTMANIWWBB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCC1CCC(CC1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















